

Auranofin's efficacy in drug-resistant versus sensitive strains

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Auranofin: A Golden Opportunity to Combat Drug Resistance

An in-depth comparison of auranofin's efficacy in drug-resistant versus sensitive bacterial and cancer strains, supported by experimental data and mechanistic insights.

The rise of multidrug resistance in both infectious diseases and oncology presents a formidable challenge to modern medicine. In the relentless search for novel therapeutic strategies, the repositioning of existing drugs offers a promising and accelerated path to clinical solutions. Auranofin, a gold-containing compound historically used for the treatment of rheumatoid arthritis, has emerged as a compelling candidate for repurposing due to its potent activity against a spectrum of drug-resistant pathogens and cancer cells. This guide provides a comprehensive comparison of auranofin's efficacy in resistant and sensitive strains, detailing the underlying mechanisms, experimental validation, and future therapeutic potential.

Efficacy Against Drug-Resistant Bacteria

Auranofin demonstrates remarkable bactericidal activity, particularly against Gram-positive bacteria, including strains that have developed resistance to frontline antibiotics.^{[1][2][3]} Its effectiveness often remains consistent across both drug-sensitive and multidrug-resistant (MDR) variants.^{[2][3]}

Key Findings:

- **Potent against Gram-Positive Pathogens:** Auranofin is highly effective against a range of Gram-positive bacteria, such as Methicillin-resistant *Staphylococcus aureus* (MRSA), Vancomycin-intermediate *S. aureus* (VISA), Vancomycin-resistant *S. aureus* (VRSA), and drug-resistant *Enterococcus faecium* and *Enterococcus faecalis*.[\[2\]](#)[\[4\]](#)[\[5\]](#)
- **Consistent Efficacy:** In many cases, the minimum inhibitory concentrations (MICs) of auranofin are comparable for both antibiotic-sensitive and -resistant strains of the same bacterial species, suggesting that it circumvents common resistance mechanisms.[\[2\]](#)[\[3\]](#)
- **Limited Intrinsic Activity Against Gram-Negative Bacteria:** Gram-negative bacteria generally exhibit higher intrinsic resistance to auranofin. This is attributed to the protective outer membrane, efficient drug efflux pumps, and a compensatory glutathione-based antioxidant system that is absent in many Gram-positive species.[\[1\]](#)[\[6\]](#)
- **Synergistic Combinations Overcome Resistance:** The efficacy of auranofin against Gram-negative bacteria can be significantly enhanced through combination therapy. For instance, co-administration with membrane-permeabilizing agents like pentamidine or the antibiotic colistin can increase intracellular auranofin concentration and restore susceptibility in resistant strains.[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Quantitative Data: Auranofin MICs in Bacterial Strains

Bacterial Species	Strain Type	Auranofin MIC (mg/L)	Reference
Staphylococcus aureus	Methicillin-sensitive (MSSA)	0.5	[10]
Staphylococcus aureus	Methicillin-resistant (MRSA)	0.0625 - 1.0	[5][10]
Staphylococcus aureus	Vancomycin-intermediate (VISA)	0.0625 - 0.125	[5]
Staphylococcus aureus	Vancomycin-resistant (VRSA)	0.0625 - 0.125	[5]
Enterococcus faecalis	-	0.5	[2]
Enterococcus faecium	-	0.5	[2]
Klebsiella pneumoniae	-	≥16	[2]
Acinetobacter baumannii	-	≥16	[2]
Pseudomonas aeruginosa	-	≥16	[2]

Overcoming Chemotherapy Resistance in Cancer

Auranofin's therapeutic potential extends to oncology, where it has shown efficacy against various cancer cell lines, including those that are resistant to standard-of-care chemotherapeutic agents like cisplatin.[11][12][13]

Key Findings:

- **Activity in Chemoresistant Cancers:** Auranofin has demonstrated the ability to induce cell death in cancer cells that have acquired resistance to platinum-based drugs.[11] For example, it is more effective than cisplatin in decreasing the viability of cisplatin-resistant ovarian cancer cells.

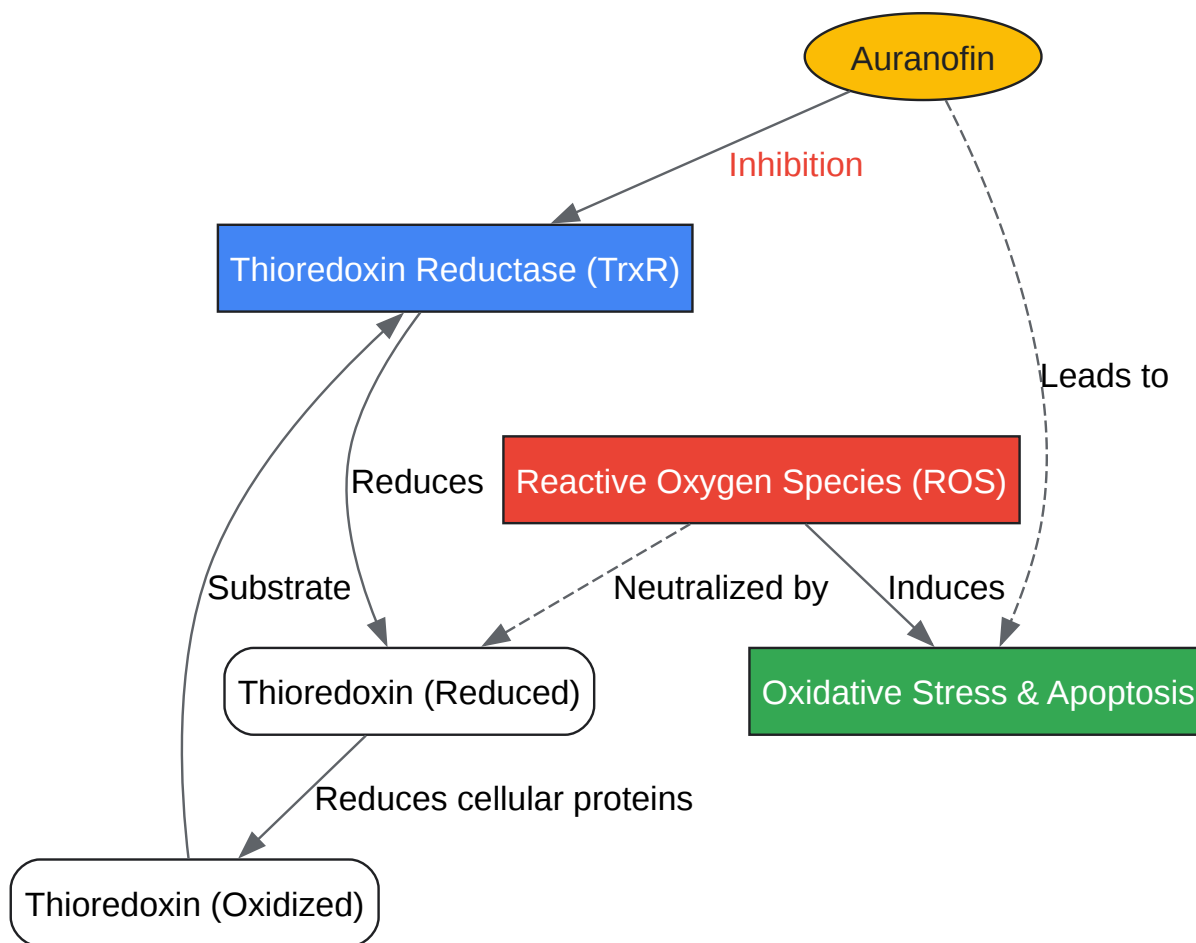
- **No Cross-Resistance:** Studies indicate a lack of cross-resistance between auranofin and cisplatin, suggesting distinct mechanisms of action and the potential for auranofin to treat cisplatin-refractory tumors.[\[11\]](#)
- **Targeting Redox Homeostasis:** Similar to its antibacterial mechanism, auranofin's anticancer activity is primarily mediated by the inhibition of the thioredoxin system, leading to overwhelming oxidative stress and apoptosis.[\[11\]](#)[\[12\]](#)[\[14\]](#)[\[15\]](#)
- **Mechanisms of Auranofin Resistance:** Acquired resistance to auranofin in cancer cells has been linked to decreased intracellular drug accumulation and elevated levels of thioredoxin reductase (TrxR).[\[16\]](#) The sensitivity of some cancer cell lines to auranofin is correlated with the expression of TrxR1 and enzymes involved in glutathione metabolism.[\[17\]](#)[\[18\]](#)

Quantitative Data: Auranofin IC50 in Cancer Cell Lines

Cancer Type	Cell Line	Resistance Profile	Auranofin IC50 (μM)	Reference
Ovarian Cancer	2008	Cisplatin-sensitive	Not specified	[11]
Ovarian Cancer	C13*	Cisplatin-resistant	Not specified (more effective than cisplatin)	[11]
Pancreatic Cancer	MiaPaCa-2	Auranofin-sensitive	<5	[18]
Pancreatic Cancer	MDA-PATC53	Auranofin-sensitive	<5	[18]
Pancreatic Cancer	SW1990	Auranofin-resistant	≥5	[18]
Pancreatic Cancer	AsPc-1	Auranofin-resistant	≥5	[18]
Non-Small Cell Lung Cancer	Multiple	Auranofin-sensitive	Varies	[17]
Non-Small Cell Lung Cancer	Multiple	Auranofin-resistant	Varies	[17]

Mechanistic Insights: The Thioredoxin Reductase Pathway

The primary molecular target of auranofin in both bacteria and cancer cells is thioredoxin reductase (TrxR), a key enzyme in maintaining cellular redox homeostasis.[\[1\]](#)[\[11\]](#)[\[19\]](#) By inhibiting TrxR, auranofin disrupts the delicate balance of reactive oxygen species (ROS), leading to cytotoxic oxidative stress and triggering programmed cell death.



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Caption: Auranofin inhibits Thioredoxin Reductase (TrxR), leading to an accumulation of Reactive Oxygen Species (ROS), oxidative stress, and ultimately, apoptosis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of auranofin is quantified by determining the MIC, the lowest concentration of the drug that prevents visible growth of a bacterium.

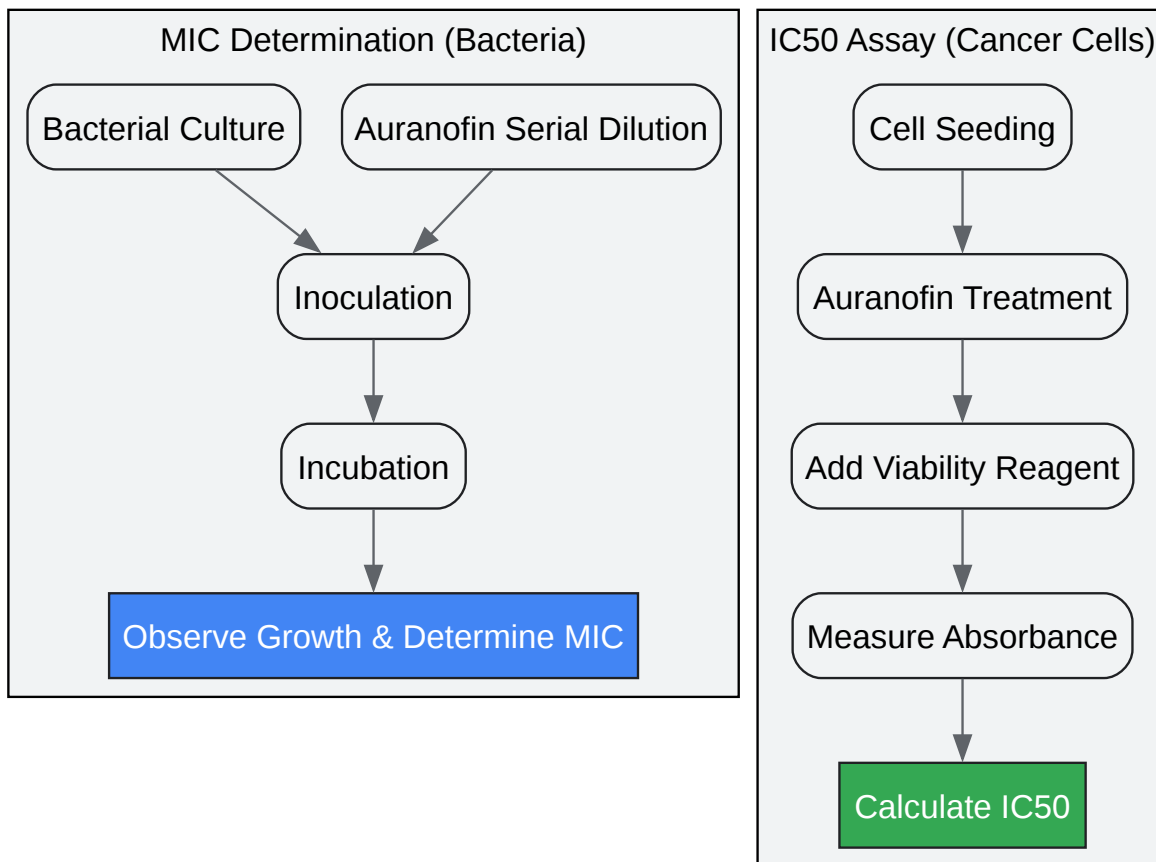
- **Bacterial Culture:** A standardized inoculum of the bacterial strain (both sensitive and resistant) is prepared in a suitable broth medium.

- **Serial Dilution:** Auranofin is serially diluted in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the bacterial suspension.
- **Incubation:** The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- **Observation:** The MIC is determined as the lowest concentration of auranofin in which no visible bacterial growth is observed.

Cell Viability (IC50) Assay

The cytotoxic effect of auranofin on cancer cells is assessed by determining the half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%.

- **Cell Seeding:** Cancer cells (both sensitive and resistant) are seeded in 96-well plates and allowed to adhere overnight.
- **Drug Treatment:** Cells are treated with various concentrations of auranofin for a specified period (e.g., 72 hours).
- **Viability Reagent:** A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is added to each well.
- **Incubation and Measurement:** After incubation, the formazan product is solubilized, and the absorbance is measured using a microplate reader.
- **Calculation:** The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.



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Caption: Workflow for determining Auranofin's MIC in bacteria and IC50 in cancer cells.

Conclusion and Future Directions

Auranofin's robust efficacy against drug-resistant Gram-positive bacteria and chemoresistant cancer cells positions it as a highly promising candidate for drug repurposing. Its unique mechanism of action, centered on the inhibition of thioredoxin reductase, allows it to bypass conventional resistance pathways. For researchers and drug development professionals, auranofin represents a validated starting point for the development of novel therapeutics. Future research should focus on optimizing its delivery, exploring synergistic drug combinations to broaden its spectrum of activity, and conducting clinical trials to translate its preclinical success into tangible benefits for patients battling resistant infections and cancers. The journey

of this "old drug" may pave the way for a "golden new age" in the fight against drug resistance. [15]

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